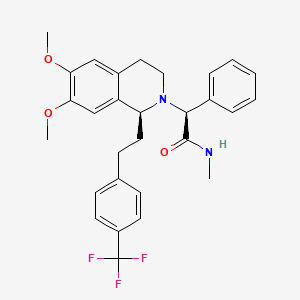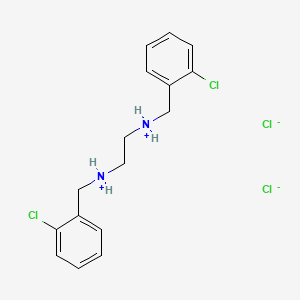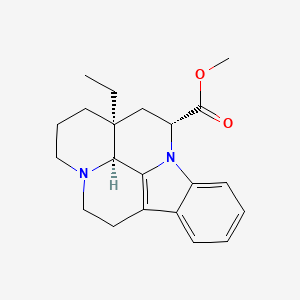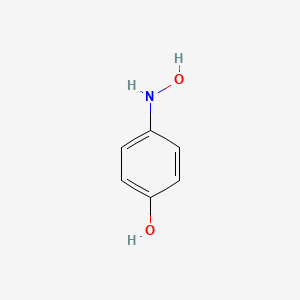
4-(Hydroxyamino)phenol
概要
説明
4-(Hydroxyamino)phenol, also known as 4-Hydroxy-phenylhydroxylamine, is an organic compound with the molecular formula C6H7NO2. It is a derivative of phenol, where the hydroxyl group is substituted with a hydroxyamino group at the para position.
準備方法
Synthetic Routes and Reaction Conditions: 4-(Hydroxyamino)phenol can be synthesized through the reduction of 4-nitrophenol. One common method involves the use of sodium tetrahydroborate (NaBH4) and iron (Fe) in water at room temperature. The reaction is monitored using UV-Vis spectroscopy at a wavelength of 400 nm .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
化学反応の分析
Types of Reactions: 4-(Hydroxyamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrosophenol.
Reduction: It can be reduced to form 4-aminophenol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium tetrahydroborate (NaBH4) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 4-Nitrosophenol
Reduction: 4-Aminophenol
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
4-(Hydroxyamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzymatic reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-(Hydroxyamino)phenol involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to participate in various biochemical and chemical processes. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .
類似化合物との比較
4-Aminophenol: Similar in structure but lacks the hydroxyl group.
4-Nitrophenol: Precursor in the synthesis of 4-(Hydroxyamino)phenol.
4-Nitrosophenol: Oxidation product of this compound
Uniqueness: this compound is unique due to its hydroxyamino group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various applications, particularly in redox chemistry and as an intermediate in organic synthesis .
特性
IUPAC Name |
4-(hydroxyamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,7-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLWWZODTYXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576352 | |
| Record name | 4-(Hydroxyamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3505-87-1 | |
| Record name | 4-(Hydroxyamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




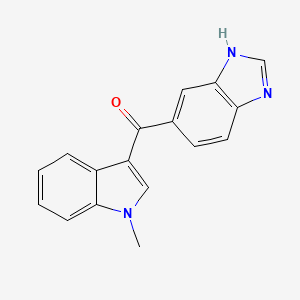



![Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B3060976.png)
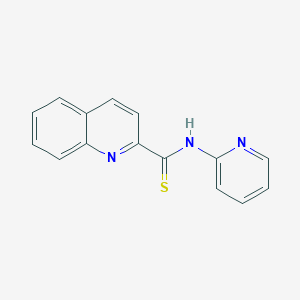
![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)

